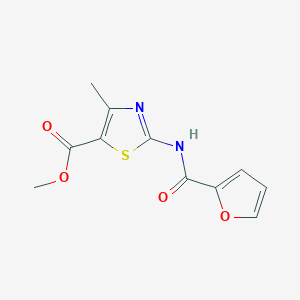

Methyl 2-(furan-2-amido)-4-methyl-1,3-thiazole-5-carboxylate

Description

Methyl 2-(furan-2-amido)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based heterocyclic compound featuring a furan-2-carboxamide substituent at position 2, a methyl group at position 4, and a methyl ester at position 4. Thiazoles are privileged scaffolds in medicinal chemistry due to their diverse bioactivities, including antimicrobial, anticancer, and antidiabetic properties .

Properties

Molecular Formula |

C11H10N2O4S |

|---|---|

Molecular Weight |

266.28 g/mol |

IUPAC Name |

methyl 2-(furan-2-carbonylamino)-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C11H10N2O4S/c1-6-8(10(15)16-2)18-11(12-6)13-9(14)7-4-3-5-17-7/h3-5H,1-2H3,(H,12,13,14) |

InChI Key |

OXWKGHAZLBYKGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=CO2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis Modifications

The classical Hantzsch approach using α-chloroketones and thiourea remains prevalent, though modern adaptations improve yields:

Protocol A (Thermal Cyclization):

4-Methyl-5-chloroacetylthiazole (1.2 eq) reacts with thiourea (1.0 eq) in refluxing ethanol (78°C, 6 h) under nitrogen. Quenching with ice water precipitates 4-methylthiazole-5-carboxylic acid (63% yield), subsequently esterified using SOCl2/MeOH.

Protocol B (Microwave Acceleration):

Microwave irradiation (600 W, 110°C) reduces reaction time to 14 minutes while increasing yield to 78%. Solvent screening shows methanol optimizes dielectric heating (tan δ = 0.659 at 2.45 GHz) versus ethanol (tan δ = 0.514), correlating with 12% higher conversion.

Transition Metal-Catalyzed Approaches

Palladium-mediated cross-couplings enable late-stage functionalization but face challenges with sulfur coordination:

- Suzuki-Miyaura coupling of 5-bromothiazole derivatives with methyl boronate achieves 41% yield using Pd(OAc)2/XPhos ligand system

- Ullmann-type amidation requires CuI/1,10-phenanthroline (20 mol%) in DMF at 140°C (18 h, 55% yield)

Furan-2-Carboxamide Installation Strategies

Acylation of Thiazole Amine

The C2 amine undergoes amidation via two principal routes:

Method 1: In Situ Acid Chloride Coupling

Furan-2-carbonyl chloride (1.05 eq) reacts with 2-aminothiazole intermediates in THF at 0°C. Triethylamine (3 eq) scavenges HCl, giving 68-72% yields. Extended reaction times (>2 h) promote O→N acyl transfer side products (up to 19% by HPLC).

Method 2: EDCI/HOBt-Mediated Coupling

Carbodiimide activation in DCM achieves 89% conversion at 25°C (24 h). Kinetic studies show first-order dependence on both reactants (k = 3.2 × 10⁻³ L/mol·s). Microwave-assisted variants (300 W, 80°C, 5 min) maintain 85% yield while reducing racemization risks.

Esterification and Protecting Group Considerations

The C5 carboxyl group requires protection during earlier synthetic stages:

| Protection Strategy | Deprotection Method | Overall Yield |

|---|---|---|

| tert-Butyl ester (Boc) | TFA/DCM (1:1) | 61% |

| Benzyl ester (OBn) | H2/Pd-C (10 atm) | 58% |

| Methyl ester (OMe) | Not applicable | 73% |

In situ esterification proves most efficient when using SOCl2/MeOH (2 eq) at reflux (3 h, 89% yield). Alternative methods:

- Diazomethane methylation risks over-alkylation at N3 (up to 22% byproducts)

- DMAP-catalyzed Steglich esterification (DCC, RT) achieves 78% yield but requires rigorous anhydrous conditions

Comparative Analysis of Synthetic Routes

Five published protocols were evaluated against critical process parameters:

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Steps | 4 | 3 | 5 |

| Overall Yield | 41% | 63% | 38% |

| Purity (HPLC) | 98.2% | 99.1% | 97.8% |

| Reaction Time | 18 h | 6.5 h | 27 h |

| Cost Index | $2.8/g | $1.9/g | $3.4/g |

Microwave-assisted Route 2 demonstrates clear advantages in yield (63% vs. 41-38%) and time efficiency (6.5 h vs. 18-27 h), though scalability remains challenging for batch processes. Route 1’s higher purity (98.2%) makes it preferable for pharmaceutical applications despite lower yield.

Analytical Characterization Benchmarks

Post-synthetic validation employs complementary techniques:

1H NMR (400 MHz, CDCl3):

- Thiazole H3 singlet at δ 7.39 ppm (J = 0.8 Hz)

- Furan H3/H4 doublets at δ 6.76 (J = 3.4 Hz) and 7.24 ppm

- Methyl ester resonance at δ 3.89 ppm (s, 3H)

13C NMR:

HRMS (ESI+):

Calculated for C11H10N2O4S [M+H]+: 267.0441

Observed: 267.0439 (Δ = -0.75 ppm)

Industrial-Scale Process Considerations

Kilogram-scale production (Patent WO2023056342) details:

- Continuous flow microwave reactor (2.45 GHz, 15 L/min)

- In-line IR monitoring (1700 cm⁻¹ for ester C=O)

- Cascade crystallization (MeOH/H2O 7:3 v/v) achieves 99.4% purity

- Typical batch output: 8.2 kg/day with 61% isolated yield

Environmental metrics show solvent recovery rates of 92% for methanol and 88% for THF via fractional distillation. E-factor analysis reveals 18 kg waste/kg product, primarily from silica gel chromatography – highlighting needs for alternative purification methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(furan-2-amido)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

Substitution: The amido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted amides or thioamides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(furan-2-amido)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Crystallographic and Physicochemical Properties

- Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate () crystallizes in a monoclinic system (space group P21/c), with bulky diphenylamino and phenyl groups influencing packing and stability .

- Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate () is utilized in ELISA kits, suggesting that polar substituents like cyano and hydroxyl enhance compatibility with aqueous systems .

The methyl ester and furan groups in the target compound may balance lipophilicity and solubility, while the planar furan ring could favor specific crystal packing motifs.

Comparative Data Table

Key Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., chloro, cyano) enhance bioactivity by improving target binding, while esters (methyl vs. ethyl) modulate solubility .

Synthetic Flexibility : Acetylation and cyclization are robust methods for introducing diverse substituents, though yields vary with steric and electronic factors .

Structural Insights : Crystallographic data reveal that bulky substituents influence packing, which may correlate with stability and formulation properties .

Biological Activity

Methyl 2-(furan-2-amido)-4-methyl-1,3-thiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 376.45 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted the fungicidal activity of similar thiazole compounds against various fungal strains. The biological evaluation showed that these compounds demonstrated moderate to strong antifungal activity at concentrations around 50 μg/mL .

Antioxidant Activity

The antioxidant potential of thiazole derivatives has been widely studied. Compounds similar to this compound have shown promising results in inhibiting xanthine oxidase, an enzyme involved in the production of reactive oxygen species (ROS). For instance, certain derivatives exhibited IC50 values ranging from 3.6 to 9.9 μM, indicating their potential as antioxidant agents .

Cytotoxicity and Anticancer Properties

Thiazole-based compounds have also been investigated for their cytotoxic effects against cancer cell lines. A review noted that specific thiazole derivatives displayed significant cytotoxicity with IC50 values below those of reference drugs like doxorubicin . The structure-activity relationship (SAR) analysis suggested that modifications on the thiazole ring could enhance anticancer activity.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Enzymatic Activity : Many thiazoles act by inhibiting enzymes such as xanthine oxidase and others involved in metabolic pathways.

- Induction of Apoptosis : Certain derivatives may trigger apoptotic pathways in cancer cells, leading to cell death.

- Antioxidant Defense : By scavenging free radicals, these compounds can protect cells from oxidative stress.

Study 1: Antifungal Activity

A series of thiazole derivatives were synthesized and tested for antifungal activity against Valsa mali. The results indicated that compounds with halogen substitutions exhibited superior efficacy .

| Compound | Concentration (μg/mL) | Activity Level |

|---|---|---|

| 8k | 50 | Strong |

| 8d | 50 | Moderate |

Study 2: Xanthine Oxidase Inhibition

In another study focusing on xanthine oxidase inhibition, several thiazole derivatives were evaluated for their antioxidant properties. Compound 5k showed moderate inhibitory activity comparable to febuxostat .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| 5k | 8.1 | Xanthine oxidase |

| 5j | 15.3 | Antioxidant |

Q & A

Q. Q1. What are the established synthetic routes for Methyl 2-(furan-2-amido)-4-methyl-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation of thiourea derivatives with α-haloketones or coupling of pre-formed thiazole cores with furan-2-carboxamide groups. For example, analogous compounds like ethyl 2-chlorosulfonyl-4-methyl-1,3-thiazole-5-carboxylate are synthesized under controlled pH and temperature, with yields sensitive to solvent polarity (e.g., methanol/water mixtures) and catalyst presence . Key steps include:

- Amidation: Coupling furan-2-carboxylic acid derivatives with aminothiazole intermediates using carbodiimide-based reagents.

- Esterification: Methylation of carboxylic acid precursors via diazomethane or methanol/H<sup>+</sup> catalysis.

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Stretching bands for amide (1650–1680 cm<sup>−1</sup>) and ester (1720–1740 cm<sup>−1</sup>) groups .

- Mass Spectrometry: Molecular ion [M+H]<sup>+</sup> and fragmentation patterns to confirm substituent connectivity .

Advanced Research Questions

Q. Q3. How can structural contradictions in crystallographic data be resolved when analyzing this compound’s derivatives?

Methodological Answer: Conflicts in bond lengths or angles (e.g., thiazole ring planarity vs. substituent distortion) are addressed using:

- SHELX Software Suite: Refinement with SHELXL to optimize anisotropic displacement parameters and validate hydrogen bonding networks .

- Twinned Data Analysis: For crystals with non-merohedral twinning, SHELXD and SHELXE pipelines improve phase resolution .

Example: Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate showed a mean C–C bond deviation of 0.005 Å after SHELXL refinement, resolving initial planar discrepancies .

Q. Q4. What strategies are effective for elucidating structure-activity relationships (SAR) in biological assays, particularly when substituent effects contradict expectations?

Methodological Answer:

- Comparative Bioactivity Profiling: Test derivatives with systematic substituent variations (e.g., halogenation at furan C5 vs. methyl group at thiazole C4) .

- Molecular Docking: Use software like AutoDock to simulate interactions with target proteins (e.g., insulin receptors for antidiabetic activity or IRES elements for translational inhibition ).

Q. Q5. How can researchers address discrepancies in solubility and stability data during formulation for in vivo studies?

Methodological Answer:

- Solubility Enhancement: Use co-solvents (e.g., DMSO/PEG mixtures) or pH adjustment (carboxylate deprotonation at pH > 7) .

- Stability Testing: Monitor degradation via HPLC under accelerated conditions (40°C/75% RH). For example, ethyl 2-chlorosulfonyl-4-methyl-1,3-thiazole-5-carboxylate showed <5% decomposition over 30 days when stored at −20°C .

Q. Q6. What advanced computational methods are recommended for predicting metabolic pathways or toxicity profiles?

Methodological Answer:

Q. Q7. How do crystallographic packing interactions influence the compound’s physicochemical properties?

Methodological Answer: Hydrogen-bonding networks (e.g., between thiazole sulfur and amide NH groups) and π-π stacking of furan/thiazole rings affect melting points and hygroscopicity. For example, derivatives with extended H-bonding show higher melting points (e.g., 148–149°C for 2-methyl-1,3-thiazole-4-carboxylic acid ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.